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2,5-Difluoro-4-(propan-2-yl)benzoicacid

Cat. No.: B13588455
M. Wt: 200.18 g/mol
InChI Key: FLRRNSULXNINAV-UHFFFAOYSA-N
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Description

Contextual Significance and Molecular Architecture in Fluorinated Benzoic Acids

Fluorinated benzoic acids are a class of compounds recognized for the profound impact of fluorine substitution on their physicochemical properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule. nbinno.com In the case of 2,5-Difluoro-4-(propan-2-yl)benzoic acid, the two fluorine atoms at positions 2 and 5 enhance the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.

The molecular architecture is further defined by the bulky, lipophilic isopropyl group at the 4-position. This group increases the molecule's nonpolar character, which can influence its solubility and how it interacts with biological systems or other organic molecules. The combination of hydrophilic (carboxyl) and lipophilic (isopropyl) regions, along with the electronically modifying fluorine atoms, results in an amphiphilic molecule with a unique profile. While specific experimental data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid is not widely available, a comparison with related structures provides insight into its expected properties.

Table 1: Physicochemical Properties of 2,5-Difluoro-4-(propan-2-yl)benzoic acid and Related Analogs

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) pKa (Predicted)
2,5-Difluoro-4-(propan-2-yl)benzoic acid C10H10F2O2 200.18 Not available Not available
2,5-Difluorobenzoic acid nih.gov C7H4F2O2 158.10 152-155 2.93
2,5-Difluoro-4-hydroxybenzoic acid lookchem.comchemicalbook.com C7H4F2O3 174.10 163-165 3.30 ± 0.10
2,5-Difluoro-4-nitrobenzoic acid nih.govchemsynthesis.com C7H3F2NO4 203.10 147-148 1.34 ± 0.10

Note: Data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid is largely unavailable in public literature; properties of analogous compounds are provided for context.

Strategic Importance as a Fluorinated Aromatic Building Block

Fluorinated aromatic compounds are highly valued as "building blocks" in organic synthesis. They serve as versatile intermediates for constructing more complex molecules with tailored properties. The strategic incorporation of fluorine can enhance the biological activity of pharmaceuticals, improve the efficacy of agrochemicals, and impart unique characteristics to advanced materials. nbinno.com

2,5-Difluoro-4-(propan-2-yl)benzoic acid is a prime example of such a building block. Its carboxylic acid group is a versatile functional handle that can participate in a wide array of chemical transformations, including amidation, esterification, and reduction. The fluorine atoms not only modify the electronic properties of the ring but also provide sites for potential nucleophilic aromatic substitution reactions under specific conditions. This multi-functional nature allows synthetic chemists to introduce the difluoro-isopropyl-phenyl motif into larger, more elaborate molecular frameworks, which is a key strategy in modern drug discovery and materials science. nbinno.com

Overview of Current and Emerging Research Paradigms

While direct research on 2,5-Difluoro-4-(propan-2-yl)benzoic acid is limited, the broader research paradigms for fluorinated building blocks are well-established and rapidly evolving. A significant area of focus is in medicinal chemistry, where fluorinated analogs of known drugs are synthesized to improve their pharmacokinetic profiles, such as enhancing metabolic stability or tuning receptor binding affinity.

Emerging research trends also point towards the use of such building blocks in the development of novel materials. The unique electronic and thermal properties imparted by fluorine can be leveraged in the design of specialized polymers, liquid crystals, and other functional materials. Furthermore, the development of new synthetic methodologies is a constant pursuit in chemical research. There is ongoing interest in creating more efficient and selective methods for synthesizing polysubstituted aromatic compounds like 2,5-Difluoro-4-(propan-2-yl)benzoic acid. For instance, advanced synthetic routes might involve late-stage fluorination or the carboxylation of a pre-functionalized aromatic ring. chemicalbook.comsemanticscholar.org The availability of such specific building blocks is crucial for enabling innovation across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B13588455 2,5-Difluoro-4-(propan-2-yl)benzoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,5-difluoro-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H10F2O2/c1-5(2)6-3-9(12)7(10(13)14)4-8(6)11/h3-5H,1-2H3,(H,13,14)

InChI Key

FLRRNSULXNINAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1F)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Pathways for 2,5 Difluoro 4 Propan 2 Yl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgdeanfrancispress.com For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, the primary disconnections involve the carbon-carbon bonds linking the isopropyl and carboxyl groups to the aromatic ring.

Two main retrosynthetic pathways can be envisioned:

Disconnection of the Carboxyl Group: A primary disconnection is the C(aryl)-COOH bond. This suggests a precursor, 1-isopropyl-2,5-difluorobenzene, which could be carboxylated. This is a common strategy for preparing aromatic carboxylic acids.

Disconnection of the Isopropyl Group: An alternative disconnection is the C(aryl)-C(isopropyl) bond. This points to 2,5-difluorobenzoic acid as a key intermediate, which would then undergo alkylation. ias.ac.in

Considering the directing effects of the substituents, introducing the carboxyl group onto an existing isopropyl-difluoro-benzene framework is often more synthetically feasible. The isopropyl group is an activating, ortho-, para-director, which would influence the position of subsequent substitutions. Conversely, the carboxyl group is a deactivating, meta-director, making a subsequent Friedel-Crafts alkylation more challenging. Therefore, the first pathway is generally preferred. This leads back to 1,4-difluorobenzene (B165170) as a plausible starting material.

Classical and Contemporary Synthetic Approaches

The forward synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be achieved through several routes, leveraging both classical and contemporary organic reactions.

Multi-step Synthesis via Aromatic Substitution Reactions

A logical multi-step synthesis begins with a readily available fluorinated benzene (B151609) derivative. A plausible sequence involves the initial introduction of the isopropyl group, followed by the formation of the carboxylic acid moiety.

One potential pathway involves:

Friedel-Crafts Alkylation: Starting with 1,4-difluorobenzene, the isopropyl group is introduced via Friedel-Crafts alkylation.

Halogenation: The resulting 1,4-difluoro-2-isopropylbenzene (B13649151) is then halogenated, for example, via bromination, to install a handle for carboxylation.

Carboxylation: The aryl bromide can be converted to the carboxylic acid. A classic method involves lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with solid carbon dioxide (dry ice). chemicalbook.comchemicalbook.com This approach is well-documented for the synthesis of related compounds like 4-Bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.comchemicalbook.com

Carbonylative Reactions for Carboxylic Acid Formation

Modern synthetic methods offer more direct routes to carboxylic acids from aryl halides through catalytic carbonylation. rsc.org This approach avoids the use of cryogenic organolithium reagents.

After the synthesis of a suitable precursor such as 1-bromo-2,5-difluoro-4-isopropylbenzene, a palladium-catalyzed carbonylation reaction can be employed. researchgate.netnih.gov These reactions typically use carbon monoxide (CO) gas as the C1 source in the presence of a palladium catalyst and a nucleophile (like water) to form the carboxylic acid. researchgate.net To circumvent the challenges of handling toxic CO gas, various CO surrogates, such as phenyl formate (B1220265) or formic acid, have been developed. organic-chemistry.orgthieme-connect.com The reaction proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reductive elimination to yield the carbonyl compound. organic-chemistry.org

Catalyst SystemCO SourceConditionsReference
Pd(dba)2/DPEPhosCarbon DioxideMild Conditions scispace.comacs.org
Pd/P(t-Bu)3Phenyl Formate80 °C, NEt3 base organic-chemistry.org
Palladium Acetate/LigandCarbon MonoxideVaries nih.gov
Iridium PhotocatalystMo(CO)6 (CO precursor)Visible Light mdpi.com

Introduction of the Propan-2-yl Moiety: Strategies and Regioselectivity

The introduction of the isopropyl group onto the 1,4-difluorobenzene ring is typically achieved via the Friedel-Crafts alkylation reaction. wikipedia.orgmt.comrsc.org This electrophilic aromatic substitution involves reacting the aromatic ring with an alkylating agent, such as 2-chloropropane (B107684) or propene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgnumberanalytics.combyjus.com

The mechanism involves the Lewis acid activating the alkyl halide to form a carbocation (or a carbocation-like complex), which then acts as the electrophile and attacks the electron-rich benzene ring. byjus.comyoutube.com

ParameterTypical ConditionPurposeReference
Aromatic Substrate 1,4-DifluorobenzeneStarting material
Alkylating Agent 2-Chloropropane or PropeneSource of isopropyl group wikipedia.org
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate electrophile numberanalytics.combyjus.com
Solvent Dichloromethane, Carbon disulfideInert reaction medium numberanalytics.com
Temperature 0 °C to 50 °CTo control reaction rate and selectivity numberanalytics.com

Fluorination Techniques for Aromatic Systems

While this synthesis starts with a difluorinated compound, it is relevant to briefly mention general fluorination techniques used to prepare such precursors. The introduction of fluorine atoms into organic molecules is a key step in synthesizing many pharmaceuticals and materials. hokudai.ac.jp Methods for synthesizing fluorinated aromatics include:

Electrochemical Fluorination: This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). fluorine1.ru

Deoxyfluorination: This involves converting hydroxyl groups (from phenols) or carboxylic acids into C-F bonds using reagents like sulfur-based deoxyfluorinating agents (e.g., DAST) or newer reagents that can be generated in situ. researchgate.netnih.gov

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to produce the corresponding aryl fluoride.

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is central to achieving efficient and selective synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid.

Lewis and Brønsted Acid Catalysis: In Friedel-Crafts alkylation, Lewis acids like AlCl₃ are standard. wikipedia.org However, their use often requires stoichiometric amounts and can lead to environmental waste. Modern approaches utilize milder Lewis acids (e.g., Zn(II) salts) or solid acid catalysts like zeolites, which are more environmentally friendly, reusable, and can offer improved selectivity. wikipedia.org

Transition Metal Catalysis: Palladium catalysis is the cornerstone of modern carbonylation reactions. nih.gov The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand, can dramatically affect the reaction's efficiency, substrate scope, and tolerance to other functional groups. researchgate.netorganic-chemistry.org Recent advancements include developing phosphine-free catalyst systems and using alternative energy sources, such as visible light in photoredox catalysis, to drive these transformations under milder conditions. rsc.orgmdpi.comresearchgate.net This can improve the sustainability of the carboxylation step. researchgate.net

Metal-Catalyzed Coupling Reactions in Benzoic Acid Synthesis

Metal-catalyzed reactions offer powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 2,5-Difluoro-4-(propan-2-yl)benzoic acid, a key strategy involves the carboxylation of an organometallic precursor derived from a suitably substituted benzene ring.

A highly plausible and widely used method is the Grignard reaction . odinity.com This approach would begin with a precursor such as 1-bromo-2,5-difluoro-4-(propan-2-yl)benzene . The synthesis involves two main steps:

Formation of the Grignard Reagent : The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding phenylmagnesium bromide derivative. This reaction is sensitive to moisture and requires completely dry conditions to prevent the Grignard reagent from being quenched. gmu.edu

Carboxylation : The freshly prepared Grignard reagent is then reacted with a source of carbon dioxide, most commonly solid CO2 (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt.

Acidic Work-up : The intermediate salt is subsequently hydrolyzed with a dilute aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, 2,5-Difluoro-4-(propan-2-yl)benzoic acid. gmu.edu

A similar organometallic approach involves the use of an organolithium reagent, where the starting aryl bromide is treated with an alkyl lithium reagent (like n-butyllithium) at low temperatures, followed by quenching with carbon dioxide. This method has been successfully used for the synthesis of the related compound, 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com

More contemporary approaches could involve direct C-H activation and carboxylation . This advanced strategy avoids the pre-functionalization required for Grignard or organolithium reactions. In a hypothetical C-H carboxylation, a precursor like 1,4-difluoro-2-isopropylbenzene could be directly carboxylated using a suitable transition metal catalyst (e.g., palladium, rhodium, or iridium) and a carboxylating agent. Recent developments have explored carbonate-promoted C-H carboxylation, which can operate under specific molten salt conditions, offering a pathway that avoids strong organometallic bases. google.com

Organocatalytic Methods for Stereoselective Formation

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. It is particularly powerful for stereoselective synthesis, which involves the formation of a specific stereoisomer of a chiral molecule.

The structure of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is achiral . It does not possess any stereocenters (chiral carbons) nor does it exhibit other forms of stereoisomerism such as axial chirality. Consequently, methods for stereoselective formation are not applicable to the synthesis of this specific compound. The primary challenge in its synthesis is achieving the correct regiochemistry (the placement of substituents on the aromatic ring), rather than controlling stereochemistry.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring a safe and efficient process. For the plausible Grignard synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid, several parameters would need careful tuning.

Key factors for optimization include the choice of solvent, reaction temperature, and initiation method for Grignard reagent formation. The solvent, typically an anhydrous ether, plays a crucial role in stabilizing the Grignard reagent. researchgate.net Initiation of the reaction between magnesium and the aryl halide can sometimes be sluggish. Techniques to promote initiation include the addition of a small crystal of iodine, mechanical agitation, or the use of sonication, which helps to clean the passivating oxide layer from the surface of the magnesium metal. gmu.edu

The carboxylation step is also critical. It is typically performed at very low temperatures (e.g., -78 °C) by adding the Grignard reagent solution to a slurry of crushed dry ice to control the exothermicity of the reaction and prevent side reactions, such as the formation of ketones. chemicalbook.com The final acidic work-up must be sufficient to fully protonate the carboxylate salt and dissolve any remaining magnesium salts.

The table below summarizes key parameters and their effects on the Grignard synthesis pathway.

ParameterConditionRationale and Impact on Yield
Solvent Anhydrous Diethyl Ether or THFEssential for solvating and stabilizing the Grignard reagent. The choice can influence reaction rates and solubility. Contamination with water drastically reduces yield. researchgate.net
Temperature Formation: Room Temp to Reflux Carboxylation: -78 °CGrignard formation is exothermic and may need initial heating but subsequent cooling. Low temperature for carboxylation minimizes byproduct formation. chemicalbook.com
Reagents High-purity magnesium turnings; Dry aryl halideSurface area and purity of magnesium affect the rate of formation. Moisture in the aryl halide will quench the reagent as it forms. gmu.edu
Initiation Iodine crystal, sonication, or 1,2-dibromoethaneUsed to activate the magnesium surface and initiate the reaction when it is slow to start, preventing long induction periods and improving reliability. gmu.edu
Work-up Dilute strong acid (e.g., HCl, H2SO4)Must be sufficient to protonate the carboxylate salt completely and dissolve magnesium hydroxides, facilitating product isolation.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of fluorinated compounds, including 2,5-Difluoro-4-(propan-2-yl)benzoic acid, can be evaluated and improved through this lens.

Prevention of Waste : Designing syntheses with high atom economy is a core principle. Direct C-H carboxylation is theoretically superior to the Grignar-d route in this regard, as it avoids the use of magnesium and the formation of magnesium halide salts as stoichiometric byproducts.

Safer Solvents and Auxiliaries : The Grignard synthesis traditionally relies on volatile and flammable ether solvents. Research into performing metal-catalyzed couplings in more benign solvents, such as certain alcohols, water, or ionic liquids, is an active area of green chemistry.

Design for Energy Efficiency : The use of sonication or microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. A patent for the synthesis of 4-isopropylbenzoic acid notes the use of ultrasonic irradiation to drive the reaction at a moderate temperature (70 °C) for a short duration. chemicalbook.com

Use of Catalysis : Catalytic processes are inherently greener than stoichiometric ones. Transition-metal-catalyzed C-H functionalization, which uses only a small amount of catalyst to turn over large amounts of substrate, is preferable to using a full equivalent of magnesium in a Grignard reaction.

Use of Renewable Feedstocks : While the immediate precursors for this compound are likely derived from petrochemical sources, green chemistry encourages the long-term goal of developing pathways from bio-based feedstocks.

Applying these principles can lead to more sustainable and environmentally friendly methods for producing fluorinated aromatic compounds. The development of catalytic C-H functionalization routes, in particular, holds significant promise for a greener synthesis of complex molecules like 2,5-Difluoro-4-(propan-2-yl)benzoic acid.

Chemical Transformations and Derivatization Studies of 2,5 Difluoro 4 Propan 2 Yl Benzoic Acid

Modification of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is a prime site for a range of derivatization reactions, allowing for the synthesis of esters, amides, alcohols, aldehydes, and acyl halides. These transformations are fundamental in medicinal chemistry and material science for modulating the physicochemical properties and biological activities of the parent molecule.

Esterification and Amidation Reactions

Esterification: The conversion of 2,5-Difluoro-4-(propan-2-yl)benzoic acid to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. Alternatively, direct amidation can be facilitated by peptide coupling reagents, similar to those used in esterification, to form the amide bond under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Transformation Reagents and Conditions Product
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat2,5-Difluoro-4-(propan-2-yl)benzoate ester
AmidationAmine (R-NH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) or conversion to acyl halide followed by amineN-substituted-2,5-Difluoro-4-(propan-2-yl)benzamide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the carboxylic acid to the corresponding primary alcohol, (2,5-Difluoro-4-(propan-2-yl)phenyl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This conversion often requires a two-step process. The carboxylic acid can first be converted to a derivative such as an acyl chloride or an ester. The resulting derivative can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), at low temperatures to prevent over-reduction to the alcohol.

Starting Material Reagents and Conditions Product
2,5-Difluoro-4-(propan-2-yl)benzoic acid1. LiAlH₄, THF 2. H₃O⁺(2,5-Difluoro-4-(propan-2-yl)phenyl)methanol
2,5-Difluoro-4-(propan-2-yl)benzoic acid1. SOCl₂ or (COCl)₂ 2. LiAlH(O-t-Bu)₃, low temp.2,5-Difluoro-4-(propan-2-yl)benzaldehyde

Halogenation of the Carboxylic Acid Group

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride or bromide. This is a common strategy to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions, such as the aforementioned esterification and amidation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the synthesis of the acyl chloride, 2,5-Difluoro-4-(propan-2-yl)benzoyl chloride. These reactions are generally efficient and proceed under relatively mild conditions.

Reactions Involving the Aromatic Ring System

The aromatic ring of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is substituted with two fluorine atoms, an isopropyl group, and a carboxylic acid group. The electronic nature of these substituents dictates the reactivity and regioselectivity of reactions occurring on the aromatic ring.

Nucleophilic Aromatic Substitution at Fluorine Centers

The fluorine atoms on the aromatic ring are generally susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when there are strong electron-withdrawing groups present on the ring. The carboxylic acid group is a deactivating group, which can facilitate nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the fluoride (B91410) ion. The position of the nucleophilic attack will be influenced by the combined electronic effects of the existing substituents. Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace the fluorine atoms. The reaction conditions, including the choice of solvent and temperature, are crucial for the success of these substitutions.

Electrophilic Aromatic Substitution Pattern Analysis

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The directing effects are a combination of inductive and resonance effects.

Isopropyl group (-CH(CH₃)₂): This is an alkyl group, which is an ortho-, para-director and a weak activator due to its electron-donating inductive effect.

Fluorine atoms (-F): Halogens are an interesting case; they are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

Carboxylic acid group (-COOH): This is a meta-director and a strong deactivator due to its electron-withdrawing inductive and resonance effects.

Due to a lack of specific scientific literature on the chemical transformations and derivatization of 2,5-Difluoro-4-(propan-2-yl)benzoic acid, it is not possible to provide a detailed article that meets the stringent requirements of the prompt. Extensive searches have not yielded specific research findings, data tables, or detailed studies concerning the functionalization of the propan-2-yl substituent or the synthesis of its structural analogs as outlined.

The available scientific data focuses on related but distinct compounds, and any attempt to extrapolate this information to 2,5-Difluoro-4-(propan-2-yl)benzoic acid would be speculative and not in line with the instructions for scientifically accurate and thorough content based on diverse sources.

Therefore, the requested article cannot be generated at this time.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,5-Difluoro-4-(propan-2-yl)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a comprehensive analysis, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional NMR techniques, is employed.

It is important to note that the following spectral data are predicted values based on established principles of NMR spectroscopy and analysis of structurally related compounds, serving as a reference for experimental verification.

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in the molecule. For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

The aromatic region will display two signals corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. Due to the differing ortho and meta couplings with the two fluorine atoms, these protons will appear as complex multiplets. The proton at position 3 will be coupled to the fluorine at position 2 and the proton at position 6. The proton at position 6 will be coupled to the fluorine at position 5 and the proton at position 3.

The isopropyl group will give rise to a septet for the methine proton, resulting from coupling to the six equivalent methyl protons, and a doublet for the six methyl protons, due to coupling with the single methine proton. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Predicted ¹H NMR Data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH~12-13br s-
Ar-H (position 6)~7.8ddJ(H-F) ≈ 7-9, J(H-H) ≈ 2-3
Ar-H (position 3)~7.4ddJ(H-F) ≈ 9-11, J(H-H) ≈ 2-3
CH(CH₃)₂~3.3septJ(H-H) ≈ 7
CH(CH₃)₂~1.2dJ(H-H) ≈ 7

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. The broad singlet (br s) for the carboxylic acid proton is characteristic and its chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in 2,5-Difluoro-4-(propan-2-yl)benzoic acid will produce a distinct signal. The presence of fluorine atoms will cause splitting of the signals for the carbon atoms to which they are attached and, to a lesser extent, for adjacent carbons, providing valuable connectivity information.

The spectrum will feature a signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm. The six aromatic carbons will give rise to six distinct signals, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JC-F). The other aromatic carbons will show smaller, long-range C-F couplings. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted ¹³C NMR Data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C=O~170s-
C-F (position 2)~160d¹JC-F ≈ 250
C-F (position 5)~158d¹JC-F ≈ 245
C-H (position 6)~120d²JC-F ≈ 20
C-H (position 3)~118d²JC-F ≈ 25
C-COOH (position 1)~125dd²JC-F ≈ 15, ⁴JC-F ≈ 3
C-CH(CH₃)₂ (position 4)~140dd³JC-F ≈ 10, ³JC-F ≈ 5
C H(CH₃)₂~34s-
CH(C H₃)₂~23s-

Note: Predicted chemical shifts are relative to TMS. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environments of the fluorine atoms. For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, two distinct signals are expected, corresponding to the fluorine atoms at positions 2 and 5. The chemical shifts of these signals will be influenced by the electronic effects of the adjacent carboxylic acid and isopropyl groups.

The fluorine at position 2 will be coupled to the aromatic proton at position 3 and potentially show a smaller coupling to the proton at position 6. The fluorine at position 5 will be coupled to the aromatic proton at position 6 and potentially a smaller coupling to the proton at position 3. These couplings will result in each fluorine signal appearing as a doublet of doublets.

Predicted ¹⁹F NMR Data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F (position 2)~ -115ddJ(F-H) ≈ 9-11, J(F-H) ≈ 2-3
F (position 5)~ -118ddJ(F-H) ≈ 7-9, J(F-H) ≈ 2-3

Note: Predicted chemical shifts are relative to a standard such as CFCl₃.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine and methyl protons of the isopropyl group, and between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups and the carbons of the isopropyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of 2,5-Difluoro-4-(propan-2-yl)benzoic acid will be dominated by the characteristic vibrations of the carboxylic acid group, the fluorinated benzene ring, and the isopropyl substituent.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch. In the Raman spectrum, this mode is also expected to be strong.

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1200-1450 cm⁻¹ region.

Fluorinated Aromatic System:

C-F Stretch: Strong absorption bands in the IR spectrum between 1100 and 1300 cm⁻¹ are characteristic of C-F stretching vibrations.

C=C Stretch: Aromatic ring stretching vibrations will appear in the region of 1450-1600 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring are expected in the 800-900 cm⁻¹ region.

Isopropyl Group:

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C-H Bend: Characteristic bending vibrations for the methyl and methine groups will appear in the 1350-1470 cm⁻¹ region.

Predicted Vibrational Data for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch (carboxylic acid dimer)2500-3300Strong, BroadWeak
C-H stretch (aromatic)3050-3150MediumMedium
C-H stretch (aliphatic)2850-2990MediumMedium
C=O stretch (carboxylic acid)1700-1725StrongStrong
C=C stretch (aromatic)1450-1600Medium-StrongMedium-Strong
C-H bend (aliphatic)1350-1470MediumMedium
C-O stretch / O-H bend1200-1450StrongWeak
C-F stretch1100-1300StrongWeak
C-H out-of-plane bend (aromatic)800-900StrongWeak

The complementary nature of IR and Raman spectroscopy, where highly polar bonds are strong in the IR and non-polar bonds are strong in the Raman, would provide a comprehensive vibrational profile of 2,5-Difluoro-4-(propan-2-yl)benzoic acid.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules. The vibrational modes of a molecule are sensitive to its geometry, and thus, analysis of the vibrational spectrum can provide insights into the stable conformations present.

For benzoic acid and its derivatives, key vibrational modes include the O-H stretch, C=O stretch of the carboxylic acid group, and various ring stretching and bending modes. The frequencies of these vibrations can be influenced by intramolecular hydrogen bonding and the orientation of the carboxylic acid and isopropyl groups relative to the benzene ring.

Table 1: Predicted Vibrational Frequencies for Key Modes in Benzoic Acid Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid)2500-3300Broad due to hydrogen bonding
C=O Stretch (Carboxylic Acid)1680-1710Sensitive to dimerization and electronic effects
C-F Stretch1100-1400Strong, characteristic absorption
Aromatic C=C Stretch1450-1600Multiple bands expected
Isopropyl Group Bending1365-1385Characteristic doublet

Note: These are general ranges and the exact frequencies for 2,5-Difluoro-4-(propan-2-yl)benzoic acid would require specific experimental measurement or high-level computational analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₀H₁₀F₂O₂. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

Electron ionization (EI) is a common technique that leads to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation of benzoic acid and its derivatives is well-documented. docbrown.infofu-berlin.de Common fragmentation pathways include:

Loss of the hydroxyl group (-OH): leading to the formation of an acylium ion.

Loss of the carboxylic acid group (-COOH): resulting in a phenyl cation.

Decarboxylation (-CO₂): a characteristic fragmentation of deprotonated benzoic acids in electrospray ionization (ESI) mass spectrometry. nih.gov

Fragmentation of the isopropyl group: loss of a methyl radical (-CH₃) or a propylene (B89431) molecule.

The specific fragmentation pattern of 2,5-Difluoro-4-(propan-2-yl)benzoic acid would be influenced by the presence of the fluorine and isopropyl substituents, which would stabilize or destabilize certain fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Fragment IonProposed StructureNotes
[M]⁺[C₁₀H₁₀F₂O₂]⁺Molecular Ion
[M - OH]⁺[C₁₀H₉F₂O]⁺Loss of hydroxyl radical
[M - COOH]⁺[C₉H₉F₂]⁺Loss of carboxylic acid group
[M - CH₃]⁺[C₉H₇F₂O₂]⁺Loss of a methyl radical from the isopropyl group

Note: The m/z values would need to be calculated based on the precise atomic masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (for structural insight, not properties)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 2,5-Difluoro-4-(propan-2-yl)benzoic acid, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of benzoic acid in aqueous solution typically shows two main absorption bands: a strong B-band (around 230 nm) and a weaker, broader C-band (around 274 nm). rsc.org The positions and intensities of these bands are sensitive to the substituents on the benzene ring and the pH of the solution. rsc.org

The fluorine and isopropyl groups on the benzene ring of 2,5-Difluoro-4-(propan-2-yl)benzoic acid would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic acid. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can provide structural insights. While specific experimental UV-Vis data for this compound is not available in the reviewed literature, related compounds like 2,5-dihydroxybenzoic acid show absorption maxima at 214 nm, 236 nm, and 334 nm. sielc.com This suggests that the electronic structure is significantly influenced by the substitution pattern.

X-ray Crystallography for Absolute Molecular Structure and Crystal Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms.

A single-crystal X-ray diffraction study of 2,5-Difluoro-4-(propan-2-yl)benzoic acid would yield a detailed structural model. From this model, precise measurements of all bond lengths, bond angles, and torsion angles can be obtained. For example, in related fluorinated benzoic acid derivatives, the dihedral angles between the aromatic rings can be determined with high precision. nih.gov This data would reveal any distortions in the benzene ring due to the substituents and the preferred conformation of the carboxylic acid and isopropyl groups.

Table 3: Representative Bond Lengths and Angles in Substituted Benzoic Acids

ParameterTypical Value
C-C (aromatic)1.39 Å
C-F1.35 Å
C-COOH1.49 Å
C=O1.25 Å
C-O1.31 Å
C-C-C (ring)120°
O-C=O123°

Note: These are generalized values. The actual values for 2,5-Difluoro-4-(propan-2-yl)benzoic acid would be determined from the crystallographic data.

In the solid state, molecules of 2,5-Difluoro-4-(propan-2-yl)benzoic acid will pack in a specific arrangement dictated by intermolecular forces. X-ray crystallography allows for the detailed analysis of these interactions. A key feature of carboxylic acids is their tendency to form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net

In addition to these strong hydrogen bonds, other weaker interactions, such as C-H···O, C-H···F, and π-π stacking interactions, may also play a role in stabilizing the crystal lattice. A thorough analysis of the crystal structure would identify and characterize all of these intermolecular contacts.

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. rsc.org Different polymorphs can have different physical properties, such as melting point and solubility. It is possible that 2,5-Difluoro-4-(propan-2-yl)benzoic acid could exhibit polymorphism, and this could be investigated by crystallizing the compound under various conditions. mdpi.com

Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to form a new crystalline solid with a unique structure. This is often done to modify the physical properties of a substance. While no specific polymorphism or co-crystallization studies for 2,5-Difluoro-4-(propan-2-yl)benzoic acid were found, this remains an area for potential investigation.

Computational and Theoretical Studies of 2,5 Difluoro 4 Propan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Investigations

There is no available literature on the DFT investigations of 2,5-Difluoro-4-(propan-2-yl)benzoic acid. Such studies would typically involve:

Geometry Optimization and Energetic Landscape of Conformers

Information regarding the optimized geometry and the energetic landscape of different conformers of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is not present in the current body of scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) for 2,5-Difluoro-4-(propan-2-yl)benzoic acid, has not been reported.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Calculations of the vibrational frequencies for 2,5-Difluoro-4-(propan-2-yl)benzoic acid and their comparison with experimental infrared or Raman spectra are not available.

Prediction of NMR and UV-Vis Spectroscopic Parameters

There are no published predictions of the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic parameters for 2,5-Difluoro-4-(propan-2-yl)benzoic acid based on computational methods.

Quantum Chemical Descriptors and Reactivity Predictions

A discussion on the quantum chemical descriptors and reactivity predictions for 2,5-Difluoro-4-(propan-2-yl)benzoic acid cannot be provided as the necessary computational data is absent from the literature.

Ab Initio and Semi-Empirical Quantum Mechanical Calculations

Similarly, no ab initio or semi-empirical quantum mechanical calculations for 2,5-Difluoro-4-(propan-2-yl)benzoic acid have been found in the reviewed scientific databases.

Molecular Dynamics Simulations for Conformational Flexibility in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules, including conformational changes over time. For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, MD simulations can provide insights into its flexibility in various environments, which is crucial for predicting its interactions with biological targets and its physicochemical properties.

The conformational flexibility of this molecule primarily arises from the rotation around two key single bonds: the bond connecting the isopropyl group to the benzene (B151609) ring and the bond connecting the carboxylic acid group to the ring. The presence of two fluorine atoms on the benzene ring introduces significant electronic effects and steric hindrance, which can influence the rotational energy barriers of these groups.

Influence of Solvent on Conformational Preferences:

The solvent environment is expected to play a significant role in the conformational preferences of 2,5-Difluoro-4-(propan-2-yl)benzoic acid.

In polar, protic solvents (e.g., water, ethanol): The carboxylic acid group can form hydrogen bonds with solvent molecules. This interaction can stabilize conformations where the carboxylic acid group is more exposed to the solvent. The polarity of the solvent can also influence the electronic distribution within the molecule, potentially altering the rotational barriers of the isopropyl and carboxylic acid groups.

In nonpolar, aprotic solvents (e.g., hexane, chloroform): In such environments, intramolecular interactions are likely to be more dominant. There might be a preference for conformations where the isopropyl group shields the carboxylic acid, minimizing unfavorable interactions with the nonpolar solvent.

In the gas phase (simulating a vacuum): The intrinsic conformational preferences of the molecule, governed by intramolecular forces like steric hindrance and electronic repulsion between the fluorine atoms and the other substituents, can be studied without the influence of a solvent.

MD simulations can map the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds. This allows for the identification of low-energy, stable conformations and the transition states between them. For instance, a study on 2-Fluoro-4-Hydroxy Benzoic Acid highlighted that different conformers could be observed and their stability was influenced by intramolecular hydrogen bonding. mdpi.com While 2,5-Difluoro-4-(propan-2-yl)benzoic acid does not have a hydroxyl group for intramolecular hydrogen bonding with the fluorine, the principles of conformational analysis remain relevant.

Table 1: Hypothetical Dihedral Angle Preferences in Different Environments

EnvironmentDihedral Angle (Isopropyl Group)Dihedral Angle (Carboxylic Acid Group)Predominant Interactions
Polar ProticWide range of accessible anglesFavors orientations that maximize H-bonding with solventSolute-solvent hydrogen bonding
Nonpolar AproticRestricted rotation to minimize solvent exposureMay favor orientations that allow for intramolecular interactionsIntramolecular van der Waals forces
Gas PhaseGoverned by steric hindrance with adjacent fluorineInfluenced by electronic repulsion from fluorine atomsIntramolecular steric and electronic effects

In Silico Design of Novel 2,5-Difluoro-4-(propan-2-yl)benzoic acid Derivatives

In silico design is a computational approach that allows for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing. Using 2,5-Difluoro-4-(propan-2-yl)benzoic acid as a parent scaffold, novel derivatives can be designed to enhance specific biological activities or improve pharmacokinetic profiles.

The general workflow for the in silico design of novel derivatives involves several key steps:

Target Identification and Binding Site Analysis: The first step is to identify a biological target (e.g., an enzyme or receptor) of interest. Once identified, the three-dimensional structure of the target is obtained, and its binding site is characterized to understand the key amino acid residues involved in ligand interaction.

Scaffold Hopping and Functional Group Modification: The core structure of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be modified in various ways:

Modification of the Isopropyl Group: This group can be replaced with other alkyl or cycloalkyl groups to explore the impact of size and hydrophobicity on binding affinity.

Modification of the Carboxylic Acid Group: The carboxylic acid can be esterified or converted to an amide or other bioisosteres to alter its hydrogen bonding capacity and pharmacokinetic properties.

Substitution on the Benzene Ring: While the current compound has two fluorine atoms, their positions could be altered, or additional substituents could be introduced to modulate the electronic properties and steric profile of the molecule.

Molecular Docking and Scoring: The newly designed derivatives are then computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding orientation of the ligand and estimate the binding affinity using scoring functions. This allows for the rapid screening of a large library of virtual compounds. For example, molecular docking studies on 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed interactions with the active sites of enzymes through hydrogen bonding and pi interactions. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps in prioritizing compounds with favorable drug-like properties for further development.

Table 2: Examples of Proposed Derivatives and Their Design Rationale

DerivativeModificationRationale
Methyl 2,5-difluoro-4-(propan-2-yl)benzoateEsterification of the carboxylic acidTo increase lipophilicity and potentially improve cell membrane permeability.
2,5-Difluoro-4-(propan-2-yl)benzamideConversion of the carboxylic acid to an amideTo introduce a hydrogen bond donor and alter the electronic profile.
2,5-Difluoro-4-(cyclopropyl)benzoic acidReplacement of the isopropyl group with a cyclopropyl (B3062369) groupTo introduce conformational rigidity and explore a different hydrophobic pocket in the binding site.

The insights gained from these computational studies can guide the synthesis of the most promising derivatives, leading to the development of new chemical entities with improved efficacy and safety profiles.

Applications As a Synthetic Precursor and Building Block in Advanced Chemistry

Role in the Synthesis of Complex Organic Molecules

The strategic placement of substituents in 2,5-Difluoro-4-(propan-2-yl)benzoic acid makes it a valuable starting material for the synthesis of polysubstituted aromatic compounds. The carboxylic acid and fluorine atoms can act as directing groups in electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functionalities. Furthermore, the carboxylic acid group itself can be converted into a wide array of other functional groups, serving as a linchpin in a multi-step synthesis.

The presence of fluorine atoms can significantly influence the reactivity and properties of the resulting molecules. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of pharmaceutical compounds. nih.govnih.gov Moreover, fluorine's high electronegativity can alter the acidity of nearby protons and the electron density of the aromatic ring, thereby influencing the molecule's binding affinity to biological targets. nih.gov

Illustrative Synthetic Transformations:

Below is a table of potential transformations of 2,5-Difluoro-4-(propan-2-yl)benzoic acid, demonstrating its versatility as a synthetic intermediate.

Starting MaterialReagents and ConditionsProductApplication
2,5-Difluoro-4-(propan-2-yl)benzoic acid1. SOCl₂, reflux2. R₂NH, base2,5-Difluoro-N,N-dialkyl-4-(propan-2-yl)benzamidePrecursor for amide-containing bioactive molecules
2,5-Difluoro-4-(propan-2-yl)benzoic acid1. BH₃·THF2. H₂O workup(2,5-Difluoro-4-(propan-2-yl)phenyl)methanolIntermediate for further functionalization
2,5-Difluoro-4-(propan-2-yl)benzoic acidHNO₃, H₂SO₄2,5-Difluoro-4-(propan-2-yl)-6-nitrobenzoic acidIntroduction of a nitro group for further elaboration
2,5-Difluoro-4-(propan-2-yl)benzoic acidCu catalyst, lightDecarboxylative Fluorination ProductSynthesis of fluorinated aromatic compounds acs.org

Utility in the Preparation of Ligands for Catalysis Research

Substituted benzoic acids are common precursors for the synthesis of ligands used in transition-metal catalysis. researchgate.netnih.govacs.org The carboxylic acid functionality of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be readily modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For instance, conversion to an aniline (B41778) derivative followed by reaction with chlorodiphenylphosphine (B86185) would yield a phosphine (B1218219) ligand.

The fluorine and isopropyl groups on the aromatic ring play a crucial role in tuning the electronic and steric properties of the resulting ligand. liv.ac.uk The electron-withdrawing nature of the fluorine atoms can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity. The bulky isopropyl group can create a specific steric environment around the metal, which can be critical for achieving high enantioselectivity in asymmetric catalysis.

Potential Ligand Synthesis from 2,5-Difluoro-4-(propan-2-yl)benzoic acid:

Ligand TypeSynthetic Precursor from Subject CompoundPotential Catalytic Application
Chiral Phosphine Ligand2,5-Difluoro-4-(propan-2-yl)anilineAsymmetric Hydrogenation
N-Heterocyclic Carbene (NHC) Precursor2,5-Difluoro-4-(propan-2-yl)benzaldehydeOlefin Metathesis
Bipyridine LigandFunctionalized 2,5-Difluoro-4-(propan-2-yl)pyridineCross-Coupling Reactions

Precursor for Functional Materials and Polymers (focus on synthetic role, not material properties)

As a difunctional molecule (possessing a reactive carboxylic acid and an aromatic ring that can be further functionalized), 2,5-Difluoro-4-(propan-2-yl)benzoic acid can serve as a monomer in the synthesis of functional polymers. For example, it can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.

The incorporation of the 2,5-difluoro-4-isopropylphenyl moiety into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics. The fluorine atoms can enhance the polymer's hydrophobicity and reduce its dielectric constant, which is advantageous for applications in electronics and advanced coatings. The synthetic role of the compound is to provide a rigid, fluorinated aromatic unit within the polymer chain. sci-hub.sersc.org

Contribution to Methodological Advancements in Organic Synthesis

The unique substitution pattern of 2,5-Difluoro-4-(propan-2-yl)benzoic acid makes it an interesting substrate for the development of new synthetic methodologies. For instance, the presence of multiple C-H bonds with different electronic environments could be exploited in the development of regioselective C-H activation and functionalization reactions.

Furthermore, the compound could be a valuable test substrate for new decarboxylation reactions. acs.org The development of mild and efficient methods for the decarboxylative coupling of aromatic carboxylic acids is an area of active research, and the electronic effects of the fluorine and isopropyl groups could provide insights into the reaction mechanism and scope.

Patent Landscape and Intellectual Property Implications of 2,5 Difluoro 4 Propan 2 Yl Benzoic Acid

Analysis of Patented Synthetic Routes and Novel Intermediate Claims

While patents explicitly detailing the synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid are not readily found, the synthetic strategies for analogous fluorinated and alkyl-substituted benzoic acids offer a clear blueprint for its potential preparation and the basis for novel intermediate claims.

Patented processes for the preparation of other fluorinated benzoic acids often involve multi-step sequences that could be adapted for the synthesis of the target molecule. For instance, a common approach involves the alkylation of a polyfluorobenzoic acid. A relevant example is a process for preparing 2,3,4,5-tetrafluoro-6-alkylbenzoic acids, which could theoretically be modified by starting with a suitable difluorobenzoic acid precursor.

A plausible synthetic route, inferred from patents for similar structures, could start from a readily available difluorobenzene derivative. For example, one could envision a pathway beginning with 1,4-difluorobenzene (B165170), which is then subjected to Friedel-Crafts acylation or alkylation to introduce the isopropyl group at the 2-position, followed by functional group manipulations to install the carboxylic acid at the 1-position and a second fluorine at the 5-position. However, directing these substitutions to the desired positions can be challenging and may require the use of protecting groups or specific catalysts, offering opportunities for novel process patents.

Novel Intermediate Claims:

A key strategy in chemical patenting is the claiming of novel intermediates that are essential for the synthesis of the final product. In the context of 2,5-Difluoro-4-(propan-2-yl)benzoic acid, several potential intermediates could be the subject of patent claims. These could include:

1,4-Difluoro-2-(propan-2-yl)benzene: A key starting material for subsequent functionalization.

1-(2,5-Difluoro-4-(propan-2-yl)phenyl)ethanone: An intermediate that could be oxidized to the final benzoic acid.

2,5-Difluoro-4-(propan-2-yl)benzaldehyde: Another precursor that can be oxidized to the carboxylic acid.

By patenting these intermediates, a company can effectively block competitors from using the most direct and economically viable synthetic routes to the final compound, even if the final compound itself is not patented.

Table 1: Potential Patented Synthetic Intermediates for 2,5-Difluoro-4-(propan-2-yl)benzoic acid

Intermediate Compound NamePotential Role in SynthesisBasis for Patentability
1,4-Difluoro-2-(propan-2-yl)benzeneStarting material for carboxylationNovelty of the compound itself or a new, efficient synthesis method.
2,5-Difluoro-4-(propan-2-yl)bromobenzenePrecursor for Grignard or lithiation reactions followed by carboxylation.A key building block for introducing the carboxylic acid group.
2,5-Difluoro-4-(propan-2-yl)benzonitrileCan be hydrolyzed to the corresponding benzoic acid.An alternative route to the final product.

Strategic Implications for Chemical Innovation and Research

The patenting of compounds like 2,5-Difluoro-4-(propan-2-yl)benzoic acid and its derivatives has significant strategic implications for chemical innovation and research. The presence of fluorine atoms in organic molecules is a well-established strategy for modulating their biological and physical properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, influence binding interactions with biological targets, and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com

The isopropyl group, being a bulky and lipophilic substituent, can also contribute to favorable interactions with protein targets and enhance membrane permeability. The specific 2,5-difluoro-4-isopropyl substitution pattern creates a unique electronic and steric environment, making this scaffold attractive for medicinal chemistry and agrochemical research.

Driving Innovation:

The pursuit of patents for novel fluorinated benzoic acids incentivizes research and development in several ways:

Exploration of New Chemical Space: It encourages chemists to synthesize and test novel compounds with unique substitution patterns, leading to the discovery of new bioactive molecules.

Development of Novel Synthetic Methods: The need for efficient and selective syntheses of these complex molecules drives innovation in synthetic organic chemistry, including the development of new fluorination and C-H activation techniques. mdpi.com

Identification of New Biological Targets: Screening of these novel compounds against various biological targets can lead to the identification of new therapeutic and agrochemical applications.

Strategic Patenting:

Companies often employ a "prospecting" strategy, patenting a broad class of related compounds to secure a wide intellectual property footprint in a particular area of research. A patent application might claim a genus of compounds encompassing various substitutions on the fluorinated benzoic acid core, with 2,5-Difluoro-4-(propan-2-yl)benzoic acid being one specific example. This approach allows a company to protect not only the compounds they have already synthesized and tested but also those that are conceptually similar and might be developed by competitors.

Trends in Patenting Fluorinated Benzoic Acid Derivatives

The patent literature reveals several key trends in the intellectual property landscape of fluorinated benzoic acid derivatives. These trends highlight the commercial and scientific importance of this class of compounds.

Focus on Bioactive Molecules: A significant number of patents for fluorinated benzoic acid derivatives are in the pharmaceutical and agrochemical sectors. google.com These compounds often serve as key building blocks or intermediates in the synthesis of more complex active ingredients. The patent claims frequently cover not only the final products but also the specific fluorinated benzoic acid precursors.

Process Patents: As the novelty of the basic molecular scaffolds becomes established, there is a growing trend towards patenting novel and improved synthetic processes. These patents may claim more efficient, environmentally friendly ("green"), or cost-effective methods for producing known fluorinated benzoic acids.

Applications in Materials Science: Fluorinated compounds, including benzoic acid derivatives, are also finding applications in materials science, for example, in the synthesis of liquid crystals, polymers, and other advanced materials. google.com The unique properties imparted by fluorine, such as thermal stability and altered electronic characteristics, are valuable in these applications.

Geographic Distribution of Patents: Patent filings for fluorinated compounds are geographically widespread, with significant activity in the United States, Europe, China, and Japan. This reflects the global nature of the chemical and pharmaceutical industries and the importance of securing international patent protection.

Table 2: Common Applications of Patented Fluorinated Benzoic Acid Derivatives

Application AreaExamples of Patented UsesKey Properties Conferred by Fluorine
Pharmaceuticals Intermediates for antibiotics, anti-inflammatory drugs, and anti-cancer agents. researchgate.netEnhanced metabolic stability, increased binding affinity, improved bioavailability.
Agrochemicals Precursors for herbicides, fungicides, and insecticides.Increased potency, altered selectivity, improved environmental persistence.
Materials Science Monomers for specialty polymers, components of liquid crystal displays. google.comThermal stability, chemical resistance, unique optical and electronic properties.

Future Research Directions and Unexplored Avenues for 2,5 Difluoro 4 Propan 2 Yl Benzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The establishment of environmentally benign and economically viable synthetic pathways is a cornerstone of modern chemical research. For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, future efforts will likely focus on moving beyond traditional, multi-step syntheses that may involve harsh reagents and generate significant waste. Research in this area is anticipated to prioritize atom economy, reduce energy consumption, and utilize renewable feedstocks where possible.

Table 1: Comparison of Potential Synthetic Route Efficiencies

Synthetic ApproachKey FeaturesPotential AdvantagesResearch Focus
Catalytic C-H Activation Direct functionalization of a simpler precursor.Higher atom economy, fewer synthetic steps.Development of selective and robust catalysts.
Flow Chemistry Continuous processing in microreactors.Improved safety, scalability, and reaction control.Optimization of reactor design and reaction conditions.
Biocatalysis Use of enzymes for specific transformations.High selectivity, mild reaction conditions, renewable.Enzyme screening and engineering for substrate specificity.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is largely governed by its carboxylic acid group and the electronic effects of the fluorine and isopropyl substituents on the aromatic ring. Future research will likely explore novel transformations of this molecule to access a wider range of derivatives. This includes investigating new catalytic systems that can selectively functionalize the aromatic ring or modify the carboxylic acid group in innovative ways.

Areas of interest will include late-stage functionalization, where the core structure is modified in the final steps of a synthesis, and the development of catalytic cycles that operate under mild conditions with high turnover numbers. The unique electronic nature of the molecule could be exploited in cross-coupling reactions, and its potential as a ligand in organometallic chemistry remains an unexplored frontier.

Advanced Computational Modeling for Predictive Chemical Design

In silico methods are becoming indispensable in modern chemical research. For 2,5-Difluoro-4-(propan-2-yl)benzoic acid, computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters, thereby guiding experimental work.

Future computational studies could focus on creating predictive models for the properties of its derivatives, accelerating the discovery of new molecules with desired functionalities. Molecular dynamics simulations could be used to understand its behavior in different solvent environments or its binding modes with proteins, which is crucial for potential applications in medicinal chemistry.

Table 2: Potential Applications of Computational Modeling

Modeling TechniqueResearch ApplicationPredicted Outcomes
DFT Calculations Elucidating reaction mechanisms.Transition state energies, reaction barriers.
Molecular Docking Predicting binding to biological targets.Binding affinities, interaction modes.
QSAR Modeling Relating structure to activity.Predictive models for biological or physical properties.

Integration into Supramolecular Chemistry and Crystal Engineering Research

The carboxylic acid group of 2,5-Difluoro-4-(propan-2-yl)benzoic acid is a prime functional group for forming robust hydrogen bonds, making it an excellent candidate for research in supramolecular chemistry and crystal engineering. Future studies will likely investigate its ability to form well-defined supramolecular assemblies, such as co-crystals, liquid crystals, and metal-organic frameworks (MOFs).

By co-crystallizing it with other molecules, it may be possible to tune physical properties like solubility and melting point. Its incorporation into MOFs could lead to materials with applications in gas storage, separation, or catalysis. The interplay of hydrogen bonding, halogen bonding (due to the fluorine atoms), and π-π stacking interactions will be a rich area for fundamental research into crystal packing and the design of new materials.

Potential for Derivatization in New Interdisciplinary Chemical Fields

The true potential of 2,5-Difluoro-4-(propan-2-yl)benzoic acid may be realized through its derivatization and application in emerging interdisciplinary fields. Its structural motifs are of interest in medicinal chemistry, where fluorinated benzoic acids are often used to modulate the pharmacokinetic properties of drug candidates. Further derivatization of the carboxylic acid to amides, esters, or other functional groups could generate libraries of compounds for biological screening.

In materials science, its derivatives could be explored as building blocks for polymers, liquid crystals, or functional dyes. The combination of the rigid aromatic core with the flexible isopropyl group and the polar carboxylic acid and fluorine substituents provides a unique molecular scaffold that could be adapted for a wide range of applications at the interface of chemistry, biology, and materials science. The exploration of its use in areas such as agrochemicals and organic electronics also presents exciting, yet unexplored, possibilities.

Q & A

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoic acids?

  • Methodological Answer : Discrepancies in ¹⁹F NMR shifts (δ ppm) may arise from solvent effects (DMSO vs. CDCl₃) or concentration. Standardize conditions using deuterated solvents and internal standards (e.g., CFCl₃). Cross-validate with X-ray crystallography for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.